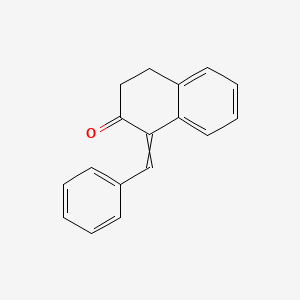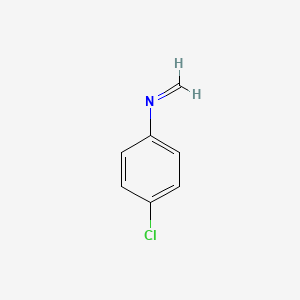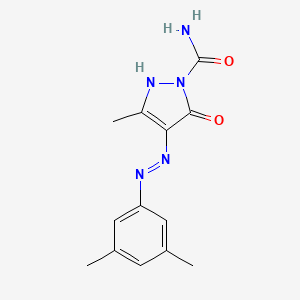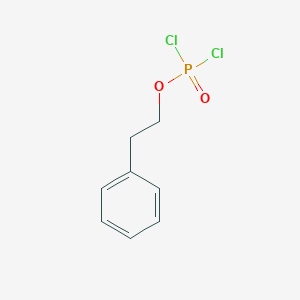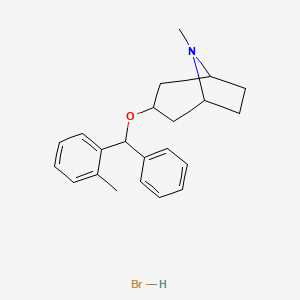
Diethyl 2,2'-(phenylphosphanediyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(phenylphosphanediyl)diacetate is an organic compound with the molecular formula C14H19O5P. This compound is characterized by the presence of a phenylphosphanediyl group linked to two diethyl acetate groups. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(phenylphosphanediyl)diacetate typically involves the reaction of phenylphosphonic dichloride with diethyl malonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of diethyl 2,2’-(phenylphosphanediyl)diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(phenylphosphanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
Diethyl 2,2’-(phenylphosphanediyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which diethyl 2,2’-(phenylphosphanediyl)diacetate exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The phenylphosphanediyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-(phenylphosphoryl)diacetate: Similar in structure but contains a phosphoryl group instead of a phosphanediyl group.
Diethyl 2,2’-(phenylimino)diacetate: Contains an imino group instead of a phosphanediyl group.
Diethyl 2,2’-(1,4-phenylenedioxy)diacetate: Contains a phenylenedioxy group instead of a phosphanediyl group.
Uniqueness
Diethyl 2,2’-(phenylphosphanediyl)diacetate is unique due to its ability to form stable complexes with metal ions, making it highly valuable in catalysis and material science. Its structural features allow for versatile reactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
38080-06-7 |
|---|---|
Molecular Formula |
C14H19O4P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-phenylphosphanyl]acetate |
InChI |
InChI=1S/C14H19O4P/c1-3-17-13(15)10-19(11-14(16)18-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
GYVMWNQVPRQESP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(CC(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)


![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)


